Potassium pyruvate
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Overview
Description
Potassium pyruvate is a potassium salt of pyruvic acid, a key intermediate in several metabolic pathways throughout the body It plays a crucial role in cellular respiration, particularly in the glycolysis and citric acid cycle
Mechanism of Action
Target of Action
Potassium pyruvate primarily targets the enzyme pyruvate kinase, which plays a key role in controlling the metabolic flux and ATP production . Pyruvate kinase is involved in the last step of glycolysis, catalyzing the irreversible conversion of ADP and phosphoenolpyruvate to ATP and pyruvic acid . This process is crucial for cellular metabolism .
Mode of Action
This compound interacts with its target, pyruvate kinase, by serving as a substrate for the enzyme. The activity of different pyruvate kinases is tightly modulated by a variety of mechanisms, including the use of a large number of physiological allosteric effectors in addition to their homotropic regulation by phosphoenolpyruvate . The binding of these effectors signals precise and orchestrated movements in selected areas of the protein structure that alter the catalytic action of these evolutionarily conserved enzymes .
Biochemical Pathways
This compound is involved in the glycolysis pathway, where it is converted to pyruvic acid by pyruvate kinase . This process is critical for mitochondrial ATP generation and for driving several major biosynthetic pathways intersecting the citric acid cycle . Pyruvate is the end-product of glycolysis and is ultimately destined for transport into mitochondria as a master fuel input undergirding citric acid cycle carbon flux .
Result of Action
The action of this compound results in the production of ATP and pyruvic acid, both of which are crucial for cellular metabolism . ATP is the primary energy currency of the cell, while pyruvic acid is a key intermediate in several metabolic pathways .
Biochemical Analysis
Biochemical Properties
Potassium pyruvate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is the end-product of glycolysis and is derived from additional sources in the cellular cytoplasm . It is also involved in the formation of acetyl-CoA and has an important relationship with fatty acid metabolism .
Cellular Effects
This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . It is critical for mitochondrial ATP generation and for driving several major biosynthetic pathways intersecting the citric acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it can be converted to acetyl-CoA or oxaloacetate in the mitochondrial matrix .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is involved in the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium pyruvate can be synthesized through the neutralization of pyruvic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where pyruvic acid (CH₃COCOOH) reacts with potassium hydroxide (KOH) to form this compound (CH₃COCOOK) and water (H₂O).
Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose by microorganisms such as Escherichia coli or Saccharomyces cerevisiae. The pyruvic acid produced is then neutralized with potassium hydroxide to yield this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form acetyl coenzyme A, which enters the citric acid cycle.
Reduction: It can be reduced to lactic acid under anaerobic conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the pyruvate ion acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Requires coenzymes such as NAD⁺ and enzymes like pyruvate dehydrogenase.
Reduction: Typically involves the enzyme lactate dehydrogenase and NADH as a reducing agent.
Substitution: Often occurs in the presence of strong nucleophiles and suitable solvents.
Major Products:
Oxidation: Acetyl coenzyme A and carbon dioxide.
Reduction: Lactic acid.
Substitution: Various substituted pyruvate derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium pyruvate is widely used in scientific research due to its role in metabolism and energy production. Some key applications include:
Chemistry: Used as a reagent in organic synthesis and as a buffer in biochemical assays.
Biology: Studied for its role in cellular respiration and metabolic pathways.
Medicine: Investigated for its potential in treating metabolic disorders and enhancing athletic performance.
Industry: Utilized in the production of pharmaceuticals and as a food additive for its potential health benefits.
Comparison with Similar Compounds
Sodium pyruvate: Another salt of pyruvic acid, often used interchangeably with potassium pyruvate in research.
Calcium pyruvate: Used for its potential health benefits, particularly in weight management and athletic performance.
Magnesium pyruvate: Studied for its role in energy production and muscle function.
Uniqueness: this compound is unique due to its specific interactions with potassium ions, which are essential for various cellular functions, including maintaining osmotic balance and nerve impulse transmission. Its solubility and stability also make it a preferred choice in certain biochemical applications compared to other pyruvate salts.
This compound’s versatility and importance in metabolic processes make it a valuable compound in both research and industrial applications. Its unique properties and interactions with potassium ions further enhance its utility in various scientific fields.
Properties
CAS No. |
4151-33-1 |
---|---|
Molecular Formula |
C3H4KO3 |
Molecular Weight |
127.16 g/mol |
IUPAC Name |
potassium;2-oxopropanoate |
InChI |
InChI=1S/C3H4O3.K/c1-2(4)3(5)6;/h1H3,(H,5,6); |
InChI Key |
WHQRNTYSCFGPMD-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)[O-].[K+] |
Canonical SMILES |
CC(=O)C(=O)O.[K] |
4151-33-1 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Potassium Pyruvate in cellular respiration?
A1: this compound serves as a key energy substrate for cells. It is transported into the mitochondria, where it undergoes oxidative decarboxylation by the Pyruvate Dehydrogenase Complex (PDC) to yield Acetyl-Coenzyme A (Acetyl-CoA) []. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production.
Q2: Is there evidence of alternative pathways for this compound utilization in plants?
A2: Yes, research suggests that in germinating castor bean endosperm, Acetyl-CoA necessary for fatty acid biosynthesis might be generated via a proplastid ATP citrate lyase rather than solely relying on PDC-mediated this compound oxidation []. This highlights the metabolic flexibility of plants in utilizing this compound for different biosynthetic processes.
Q3: How does this compound transport differ in brown adipose tissue mitochondria compared to other tissues?
A3: In brown adipose tissue mitochondria, this compound can be transported not only by the traditional Pyruvate Carrier but also by the uncoupling protein 1 (UCP1) []. This UCP1-mediated transport is sensitive to inhibition by fatty acids and is proposed to potentially contribute to futile cycling of pyruvate under specific physiological conditions [].
Q4: Can cytokinins affect this compound metabolism in plants?
A4: Research indicates that the synthetic cytokinin 6-benzylaminopurine (BAP) inhibits this compound oxidation in mitochondria from various plant species []. This inhibition appears to target a point in the electron transport system between NADH dehydrogenase and cytochrome b, potentially influencing energy production and other downstream cellular processes [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C3H3KO3, and its molecular weight is 128.13 g/mol [].
Q6: Is there structural information available for this compound?
A6: Yes, crystallographic studies have determined the structure of this compound []. It crystallizes in the monoclinic space group P21/n and exhibits an irregular coordination geometry around the potassium ion with seven oxygen atoms from neighboring pyruvate anions [].
Q7: What factors can influence the stability of this compound solutions?
A7: The stability of this compound solutions can be affected by factors such as pH, temperature, and the presence of other chemical species.
Q8: Are there any specific recommendations for storage and handling of this compound?
A8: While specific recommendations might vary based on the intended application, it's generally advisable to store this compound in a cool, dry environment, protected from light and moisture, to ensure its stability.
Q9: What are the potential applications of this compound in cryopreservation?
A9: Studies have investigated the addition of this compound to conventional semen diluents during cryopreservation []. While no significant differences were observed in standard semen quality parameters (motility, recovery rate, etc.), a trend towards improved progressive motility and recovery rate was noted in the presence of this compound, suggesting a potential beneficial effect on sperm viability during freezing [].
Q10: What is the role of this compound in studying liver viability?
A11: In normothermic blood perfusions of isolated canine livers, this compound output served as an early and sensitive indicator of liver deterioration []. A functioning liver consumes or maintains this compound levels, while a deteriorating liver releases it into the perfusate []. Monitoring this compound output could allow for early intervention and potentially reverse liver damage.
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